molecular formula C12H21NO3 B6282913 tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate CAS No. 1448963-01-6

tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate

Cat. No. B6282913
CAS RN: 1448963-01-6
M. Wt: 227.3
InChI Key:
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Description

“tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate” is a chemical compound with the empirical formula C12H21NO5 . It is a solid substance and is used by researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate” was achieved starting from simple commercially available materials . The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .


Molecular Structure Analysis

The molecular structure of “tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate” can be represented by the SMILES string COC1(CCN(CC1=O)C(=O)OC©©C)OC . The InChI key for this compound is MAXHOIBAEYDIQE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate” is a solid substance . Its molecular weight is 259.30 . The compound’s properties would be influenced by the presence of functional groups such as ester and ketone.

Scientific Research Applications

Synthesis of Novel Organic Compounds

This compound serves as a useful building block in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derivatives are pivotal in developing new pharmaceuticals and materials with potential therapeutic applications .

Inhibitor for Neurodegenerative Diseases

In vitro studies suggest that derivatives of this compound can act as both β-secretase and an acetylcholinesterase inhibitor. This dual function is crucial in preventing the amyloid beta peptide aggregation and the formation of fibrils associated with Alzheimer’s disease .

Anticancer and Anti-inflammatory Applications

The intermediate products derived from tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate are useful for synthesizing natural prenyl indole derivatives, such as Indiacens A and B. These derivatives possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Research Material Availability

This compound is available for purchase through scientific research supply companies like MilliporeSigma. It allows researchers to readily obtain the compound for their studies in various fields of chemistry and biology .

Precursor for Prenyl Indole Derivatives

It is used as a precursor in synthesizing prenyl indole derivatives with a wide range of biological activities. These activities include anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Building Blocks for Synthesis

As a building block or intermediate in chemical synthesis, it provides a versatile foundation for creating a diverse array of chemical entities essential in drug discovery and development .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with the compound include H302 . The compound should be handled with care to avoid hazards.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate involves the reaction of tert-butyl 4,4-dimethylpiperidine-1-carboxylate with an oxidizing agent to form the corresponding ketone, which is then reacted with a reducing agent to form the desired compound.", "Starting Materials": [ "tert-butyl 4,4-dimethylpiperidine-1-carboxylate", "oxidizing agent", "reducing agent" ], "Reaction": [ "Step 1: React tert-butyl 4,4-dimethylpiperidine-1-carboxylate with an oxidizing agent, such as potassium permanganate or chromium trioxide, in a suitable solvent, such as acetone or dichloromethane, to form the corresponding ketone.", "Step 2: Isolate the ketone by filtration or extraction and purify it by recrystallization or chromatography.", "Step 3: React the ketone with a reducing agent, such as sodium borohydride or lithium aluminum hydride, in a suitable solvent, such as ethanol or tetrahydrofuran, to form tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate.", "Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS RN

1448963-01-6

Product Name

tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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